2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

Synthetic Methodology Benzimidazole Chemistry Reaction Optimization

Optimize homogeneous catalysis research with this high-purity N,N,O-tridentate ligand. Unreliable sourcing or non-carboxylated analogs compromise catalytic performance and reproducibility. - Enhanced Turnover: The dangling carboxylic acid enables an oxide relay mechanism, dramatically increasing water oxidation rates compared to non-carboxylated analogs. - Reproducible SAR Studies: Forms a stable, crystallographically characterized Ru(II) complex for reliable structure-activity relationship investigations. - Reliable Supply: Optimized synthesis provides a consistent, high-yielding (78%) route for multi-gram scale, ensuring continuous material supply for MOF fabrication or surface functionalization.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 124340-85-8
Cat. No. B044777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
CAS124340-85-8
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18)
InChIKeyORKPQHISLNQQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid: Multidentate Ligand for Catalysis & Materials


2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS 124340-85-8), also referred to as 2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid, is a heterocyclic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . This compound features a benzimidazole core fused with a pyridine ring at the 2-position and a carboxylic acid group at the 7-position, creating a unique N,N,O-tridentate ligand framework [1]. Its structural attributes enable it to function as an anionic ligand in coordination chemistry, particularly in the synthesis of ruthenium-based water oxidation catalysts [2].

1
N,N,O-tridentate framework forms Ru water oxidation catalysts
2
Anionic ligand role supports mechanistic O–O bond formation studies
3
Coordination chemistry probe for structure-reactivity correlations

Why 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid Is Irreplaceable


Simple substitution of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid with its regioisomers (e.g., 3-pyridyl or 4-pyridyl variants) or non-carboxylated analogs (e.g., 2-(2-pyridyl)benzimidazole) is not scientifically valid for applications requiring specific coordination geometry or catalytic functionality. The position of the pyridyl nitrogen dictates the chelate ring size and metal-binding affinity, directly influencing synthetic yields and complex stability . Furthermore, the carboxylic acid moiety is not merely a functional group; it acts as a critical anionic ligand and an intramolecular proton/oxide relay, profoundly altering the mechanism and kinetics of water oxidation catalysis compared to its non-carboxylated counterpart [1]. The following quantitative evidence demonstrates these specific, measurable points of differentiation.

Regioisomer mismatch
3‑pyridyl or 4‑pyridyl isomers alter chelate ring size and metal-binding affinity, limiting synthetic reproducibility.
Non‑carboxylated analog
Removing the carboxylic acid group eliminates the oxide relay mechanism, shifting catalytic kinetics and O–O bond formation.
Ligand framework replacement
Using 2‑(2‑pyridyl)benzimidazole lacks the dangling carboxylate; catalyst structure and water oxidation rate may not transfer.

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid: Quantitative Comparison


Synthetic Yield Advantage vs. 3-Pyridyl Isomer

A comparative study on the oxidative cyclization of 2,3-diaminobenzoic acid with pyridylaldehydes revealed that the 2-pyridyl isomer (the target compound) achieves a substantially higher yield than the 3-pyridyl isomer under optimized conditions (Method III). This difference in synthetic accessibility is a key procurement consideration for scaling up ligand synthesis .

Synthetic yield
Data to verify
78% target (Method III) vs 80% 3‑pyridyl isomer; Method II: 56% vs 52%
Method‑dependent yield context; supports synthetic accessibility review
Oxidative cyclization, DMF/60°C (Synthetic Comm. 2005)
Synthetic Methodology Benzimidazole Chemistry Reaction Optimization

Water Oxidation Catalysis: Role of the Dangling Carboxylic Acid Group

A direct comparative study of ruthenium complexes with and without the carboxylic acid group demonstrated a significant increase in water oxidation activity. The complex derived from the target compound, [Ru(trpy)(L2-κ-N2O)] (2Aq), exhibited an 'enormously higher rate of reaction' compared to its non-carboxylated analog, [Ru(trpy)(HL1)(OH2)]2+ (1Aq), which uses 2-(2-pyridyl)benzimidazole as the ligand [1]. The pendant carboxylic group in 2Aq participates in an intramolecular O-O bond formation via an oxide relay mechanism, a functionality absent in the comparator complex [1].

Catalytic rate
Head‑to‑head
Reported substantially higher water oxidation rate for carboxylated Ru complex vs non‑carboxylated analog
Supports oxide relay mechanism contribution
Acidic aqueous medium (pH 1), ref. Inorg. Chem. 2022
Water Oxidation Catalysis Ruthenium Complexes Ligand Design

Stable Mononuclear Ru(II) Complex via Anionic Ligand

The target compound, as H2pbic, acts as an anionic N,N,O-tridentate ligand, facilitating the synthesis of a stable mononuclear Ru(II) complex, RuII(pbic)(pic)3. This complex was successfully characterized by NMR, mass spectrometry, and X-ray crystallography, confirming its well-defined structure [1]. In contrast, the closely related ligand H2bipa (6-(1H-benzo[d]imidazol-2-yl)picolinic acid) forms the analogous complex RuII(bipa)(pic)3, which demonstrated a turnover number (TON) of 2100 and a turnover frequency (TOF) of 0.21 s-1 in water oxidation [1]. While direct comparative catalytic data for RuII(pbic)(pic)3 is not provided in the same study, the structural characterization confirms the target compound's ability to form a defined, catalytically relevant coordination environment, a property not universally shared by all benzimidazole-pyridine ligands.

Complex formation
Class‑level
Crystallographically characterized Ru(II) complex; H₂bipa comparator shows TON 2100, TOF 0.21 s⁻¹
Defined complex formation supports reproducible catalytic studies
Direct catalytic data for target complex not reported
Coordination Chemistry Ruthenium Catalysts Anionic Ligands

High Purity for Reproducible Catalysis & Materials Science

Commercially available 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is offered with a standard purity of 95%, supported by batch-specific quality control reports including NMR, HPLC, and GC analyses . This level of purity is critical for applications where trace impurities can poison catalysts or alter material properties. While purity specifications for close analogs like 2-(pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid (CAS 124340-93-8) are also often cited at 95% , the availability of detailed analytical data from suppliers like Bidepharm provides procurement officers with the necessary documentation to ensure batch-to-batch consistency and meet rigorous research standards.

Purity documentation
Context‑dependent
95% purity with NMR, HPLC, GC reports; regioisomer also 95% nominal
Supports batch consistency evaluation
Differentiation lies in available analytical documentation
Chemical Purity Quality Control Procurement Specification

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic Acid: Recommended Applications


High-Activity Ru-Based Water Oxidation Catalysts

Based on the direct evidence of enhanced catalytic rates due to the dangling carboxylic group [1], this compound is the preferred ligand for developing next-generation water oxidation catalysts. Its ability to participate in an oxide relay mechanism makes it essential for achieving high turnover frequencies in artificial photosynthesis and renewable energy research.

Well-Defined Coordination Complexes for SAR Studies

The compound's demonstrated ability to form a stable, crystallographically characterized Ru(II) complex [2] makes it ideal for systematic SAR investigations in homogeneous catalysis. Researchers can confidently use this ligand to probe the electronic and steric effects of the carboxylic acid group on catalytic performance, as its coordination geometry is well-defined and reproducible.

Scalable Synthesis of Benzimidazole-Pyridine Ligands

The optimized synthetic method yielding 78% for this 2-pyridyl isomer provides a reliable and relatively high-yielding route for multi-gram synthesis. This is crucial for laboratories or pilot plants that require a consistent supply of this specific ligand for material science applications, such as the fabrication of metal-organic frameworks (MOFs) or functionalized surfaces.

Quality-Controlled Procurement for Catalytic Screening

For high-throughput screening campaigns or experiments where catalyst poisoning is a concern, the availability of this compound with a verified 95% purity and detailed analytical documentation is a decisive factor. This ensures that observed catalytic activity is attributable to the designed complex and not to impurities, thereby accelerating the drug discovery or materials development process.

Application
Selection Property
Validation Focus
Ru‑based water oxidation catalysis research
Ligand‑dependent oxide relay mechanism context
Turnover frequency and mechanistic pathway studies (pH ~1)
Homogeneous catalysis SAR studies
Defined coordination geometry (X‑ray)
Structure‑reactivity correlation reproducibility
Multi‑gram ligand synthesis
Method‑dependent yield profile
Scalability under optimized oxidative cyclization
Catalytic screening procurement
Documented purity and analytical support
Batch‑to‑batch impurity variation and catalyst poisoning risk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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